molecular formula C19H22N2O B5836859 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]

1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]

Cat. No.: B5836859
M. Wt: 294.4 g/mol
InChI Key: PDFNQFKOWIQHLD-UHFFFAOYSA-N
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Description

1'-Benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine] is a spirocyclic compound of significant interest in medicinal chemistry research due to its structural features, which incorporate both a benzoxazine and a benzylpiperidine moiety. The spiro[3,1-benzoxazine-2,4'-piperidine] scaffold is recognized as a privileged structure in drug discovery, and closely related analogues have demonstrated potent biological activity as histone deacetylase (HDAC) inhibitors . Such inhibitors are investigated for their potential in oncology and other disease areas. Furthermore, the 1'-benzyl substitution pattern is a common feature in compounds targeting the central nervous system. The structural components of this molecule suggest potential for multifunctional activity, as the benzylpiperidine motif is frequently explored in the development of ligands for acetylcholinesterase (AChE) inhibition and modulation of serotonergic targets . Research into similar dihydrospiro-benzoxazine structures has also indicated potential applications in managing inflammation and abnormal electrolyte retention , as well as in the development of cannabinoid receptor type 2 (CB2) agonists for conditions like chronic pain . This compound is provided for research purposes to facilitate the exploration of these and other therapeutic pathways. It is intended for use by qualified scientific professionals in laboratory settings only.

Properties

IUPAC Name

1'-benzylspiro[1,4-dihydro-3,1-benzoxazine-2,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-6-16(7-3-1)14-21-12-10-19(11-13-21)20-18-9-5-4-8-17(18)15-22-19/h1-9,20H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFNQFKOWIQHLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC3=CC=CC=C3CO2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] typically involves a multi-step process. One common method includes the reaction of anthranilic acid with benzyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which then undergoes cyclization to produce the desired spiro compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1’-Benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1’-Benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4’-piperidine] involves its interaction with specific molecular targets. For instance, it has been studied as a histone deacetylase inhibitor, where it binds to the enzyme’s active site, preventing the deacetylation of histone proteins. This inhibition can lead to changes in gene expression, making it a potential therapeutic agent for cancer treatment .

Comparison with Similar Compounds

Sigma Receptor Ligands

Key Findings:

  • Sigma-1 Affinity : The target compound exhibits exceptional sigma-1 receptor binding (Ki = 1.54 nM), attributed to the benzyl group at N1 and the spiro benzoxazine-piperidine scaffold. Substitution with nitrile or methoxy groups further modulates activity. For example, 1'-benzyl-3-methoxy derivatives achieve similar potency (Ki ~1.5 nM) .
  • Selectivity : The benzoxazine core confers >1,000-fold selectivity for sigma-1 over sigma-2 receptors, outperforming benzopyran or benzofuran analogs (e.g., spirobenzofuran nitrile 20, Ki = 1.5 nM) .

Structural Influence :

  • Benzyl vs. Methyl Groups : Benzyl-substituted derivatives (e.g., compound 5 ) show 10-fold higher sigma-1 affinity than methyl analogs due to enhanced hydrophobic interactions.
  • Heterocycle Modifications : Replacing benzoxazine with benzopyran reduces potency, highlighting the oxazine ring’s electronic contributions to receptor binding .

Table 1: Sigma Receptor Affinity of Selected Spiro Compounds

Compound Substituents Sigma-1 Ki (nM) Sigma-2 Ki (nM) Selectivity (σ1/σ2)
Target compound Benzyl, oxazine 1.54 1,580 1,030
Spirobenzofuran nitrile 20 Benzyl, nitrile 1.5 1,550 1,033
Spirobenzopyran nitrile 13 Methylene spacer 15.4 16,200 1,052

Elemental Composition :

  • Benzoxazines exhibit lower nitrogen content (Table 1, ) due to increased molar mass during ring formation. Oxygen content rises with oxazine ring formation, influencing polarity and solubility.

Table 2: Elemental Analysis of Benzoxazine Derivatives

Compound Nitrogen (%) Oxygen (%)
Initial Raw Materials 8.2 12.5
Synthesized Benzoxazine 5.7 18.9

Functional Group Modifications

  • tert-Butyl Protection : tert-Butyl carbamate derivatives (e.g., 6-chloro-1,2-dihydrospiro[benzoxazine-4,4'-piperidine]) exhibit crystalline solid states and enhanced solubility, suitable for pharmaceutical intermediates .
  • Amino and Methyl Groups: Exocyclic amino groups on piperidine (e.g., compound 45c ) mimic benzyl hydrophobicity but reduce conformational freedom, lowering activity.

Structure-Activity Relationship (SAR) Insights

  • Piperidine Substituents : Benzyl groups optimize sigma-1 binding via hydrophobic pockets (e.g., Val72, Ile64 interactions) . Methyl or acyl groups reduce affinity but improve metabolic stability .
  • Linker Length: Shortening propanoyl linkers in benzoxazines abolishes inhibitory activity, emphasizing the need for precise alignment with receptor residues (His63, Ser46) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]?

  • Methodological Answer : A widely used approach involves bromine/lithium exchange of bromoacetals (e.g., 11 or 21), followed by addition to piperidin-4-one intermediates and cyclization . For example, refluxing in acetone-ethanol (1:1) under controlled conditions yields spirocyclic derivatives. Protecting groups like tert-butyl carbamate (Boc) are often employed to stabilize intermediates, as seen in the synthesis of tert-butyl 6-bromo-4-oxo-3,4-dihydro-1'H-spiro derivatives . Solvent choice (e.g., 50% acetone-ethanol) and reflux duration (4–6 hours) are critical for optimizing yields .

Q. How is the compound characterized structurally and for purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR, 1H/13C) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation . For purity, reversed-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is used, with retention times and peak areas quantified against reference standards . Polar solvents like DMSO-d6 are preferred for NMR due to the compound’s limited solubility in non-polar media .

Q. What substituents are commonly explored on the benzoxazine-piperidine scaffold?

  • Methodological Answer : Substituents like methoxy, benzyl, and halogen groups (e.g., bromo) are systematically studied. For example, methoxy groups at position 3 enhance σ1-receptor binding affinity, while benzyl groups on the piperidine nitrogen improve pharmacokinetic stability . Halogenation (e.g., bromine at position 6) is used to modulate electronic properties and reactivity .

Advanced Research Questions

Q. How do structural modifications influence sigma receptor (σ1/σ2) binding affinity?

  • Methodological Answer : Radioligand binding assays (e.g., [3H]-(+)-pentazocine for σ1, [3H]-ditolylguanidine for σ2) using guinea pig brain or rat liver membranes reveal substituent effects . For instance:

  • Methoxy at position 3 : Increases σ1 affinity by ~10-fold (Ki < 5 nM) due to enhanced hydrophobic interactions.
  • Benzyl on piperidine nitrogen : Improves selectivity for σ1 over σ2 (e.g., 14a: σ1 Ki = 2.3 nM vs. σ2 Ki = 1,240 nM) .
    Computational docking (e.g., AutoDock Vina) can model interactions with receptor cavities, guiding rational design .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., membrane preparation differences) or impurities. Strategies include:

  • Cross-validation : Replicate assays in multiple models (e.g., cell-free vs. cell-based systems).
  • Purity reassessment : Use LC-MS to detect trace impurities (e.g., <1% by area) that may off-target activity .
  • Statistical meta-analysis : Pool data from independent studies to identify trends (e.g., meta-regression for substituent effects) .

Q. What strategies optimize reaction conditions for spirocyclization?

  • Methodological Answer : Key parameters include:

  • Temperature : Reflux (80–90°C) minimizes side reactions like retro-aldol decomposition.
  • Catalyst screening : Lewis acids (e.g., ZnCl2) or base catalysts (e.g., K2CO3) accelerate cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve intermediate solubility but may require post-reaction purification via column chromatography (silica gel, hexane/EtOAc eluent) .

Comparative Analysis of Structural Analogs

Q. How do structural analogs compare in target binding and metabolic stability?

  • Methodological Answer : Analog libraries (e.g., spiro[isochroman-1,4'-piperidine] derivatives) are screened via:

  • Binding assays : Compare Ki values across analogs (e.g., 1'-benzyl vs. 1'-methyl substitutions) .
  • Metabolic stability : Microsomal incubation (e.g., human liver microsomes) with LC-MS quantification of parent compound depletion .
  • Similarity scoring : Tanimoto coefficients (e.g., 0.98 for spiro[isochroman-1,4'-piperidine]) identify high-priority analogs .

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